molecular formula C15H21N3O2S B2832703 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1235081-31-8

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2832703
CAS No.: 1235081-31-8
M. Wt: 307.41
InChI Key: SBOYBIFZSYUQBY-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a methanesulfonamide derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl chain to a meta-methylphenyl (m-tolyl) group. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often contributing to hydrogen bonding and target affinity.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-12-5-4-6-15(9-12)11-21(19,20)16-7-8-18-14(3)10-13(2)17-18/h4-6,9-10,16H,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOYBIFZSYUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)(phenyl)methanesulfonamide (CAS 957499-83-1)

Molecular Formula : C₁₈H₂₂N₆O₂S
Molar Mass : 386.47 g/mol
Key Structural Differences :

  • Core Heterocycle: Replaces the ethyl-pyrazolyl chain with a pyridazinylamino group (a six-membered ring with two adjacent nitrogen atoms).
  • Aryl Group : Substituted with phenyl instead of m-tolyl.

Implications :

  • Solubility : The pyridazine ring may enhance polarity due to additional nitrogen atoms, improving aqueous solubility compared to the target compound’s pyrazole-ethyl linkage.
  • Metabolic Stability : The absence of a methyl group on the aryl ring (phenyl vs. m-tolyl) might reduce steric hindrance, increasing susceptibility to oxidative metabolism.

(S)-N-(1-(3-(1-methyl-3-(methylsulfonyl)-[1,1'-biphenyl]-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(cyclopropa[...]pyrazol-1-yl)acetamide

Key Structural Features :

  • Biphenyl System : Introduces a bulky, planar aromatic system.
  • Fluorinated Groups : 3,5-Difluorophenyl and difluoromethyl substituents.
  • Complex Cyclopropa-Pyrazole Core : A bicyclic structure with fused cyclopropane and pyrazole rings.

Implications :

  • Target Affinity : The biphenyl group may engage in π-π stacking with hydrophobic enzyme pockets, offering higher binding affinity than the m-tolyl group in the target compound.
  • Synthetic Complexity : The intricate structure likely requires multi-step synthesis, contrasting with the simpler ethyl-pyrazolyl linkage of the target compound.

Comparative Data Table

Parameter Target Compound CAS 957499-83-1 (S)-Biphenyl-Fluorinated Analog
Core Structure Ethyl-pyrazolyl, m-tolyl Pyridazinylamino, phenyl Biphenyl, difluorophenyl, cyclopropa-pyrazole
Molecular Formula Not explicitly provided C₁₈H₂₂N₆O₂S C₃₀H₂₈F₄N₄O₃S₂ (estimated)
Molar Mass (g/mol) ~350–370 (estimated) 386.47 ~650–670 (estimated)
Key Functional Groups Sulfonamide, pyrazole, m-tolyl Sulfonamide, pyridazine, phenyl Sulfonamide, difluorophenyl, biphenyl, pyrazole
Hypothetical logP ~2.5–3.5 ~2.0–2.8 (polar pyridazine) ~4.0–5.0 (fluorine/biphenyl)
Metabolic Stability Moderate (m-tolyl may slow oxidation) Lower (phenyl susceptibility) High (fluorine blocks metabolism)

Research Findings and Implications

  • Bioactivity : Pyrazole-containing sulfonamides are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s m-tolyl group may confer selectivity for enzymes with hydrophobic active sites, while CAS 957499-83-1’s pyridazine could target polar binding pockets .
  • Synthetic Accessibility : The target compound’s simpler structure suggests easier synthesis compared to the biphenyl-fluorinated analog, which requires advanced coupling strategies (e.g., Suzuki-Miyaura for biphenyl systems) .
  • Toxicity : Fluorinated analogs often exhibit reduced toxicity due to enhanced stability, but their higher logP may increase off-target binding risks.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core. A general approach includes:

  • Step 1 : Coupling of 3,5-dimethylpyrazole with an ethylenediamine derivative via nucleophilic substitution.
  • Step 2 : Sulfonylation of the intermediate using m-tolylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) .
  • Step 3 : Purification via column chromatography or recrystallization. Reaction progress is monitored using TLC, and intermediates are validated via NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry of the pyrazole and sulfonamide groups.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC : For assessing purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?

  • Substituent Variation : Synthesize analogs with modifications to the pyrazole (e.g., halogenation), sulfonamide linker length, or m-tolyl group (e.g., electron-withdrawing substituents) .
  • Biological Assays : Use high-throughput screening against enzymes (e.g., cyclooxygenases) or receptors to quantify IC₅₀ values. Compare activity trends with computational docking studies to map binding interactions .

Q. What experimental strategies address contradictory bioactivity data across studies?

  • Reproducibility Checks : Ensure consistent synthetic protocols (e.g., reaction time, solvent purity) and biological assay conditions (e.g., cell lines, incubation time).
  • Purity Validation : Re-analyze compounds via HPLC and NMR to rule out impurities affecting activity .
  • Orthogonal Assays : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can computational modeling enhance understanding of this compound’s pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins to predict bioavailability.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to rationalize reactivity or stability .

Q. What crystallographic approaches are suitable for resolving its 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in DCM/hexane).
  • Refinement Software : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsional strain .
  • Twinned Data Handling : Apply SHELXD for structure solution in cases of twinning or disorder .

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) or elevated temperatures (40–80°C) and monitor decomposition via HPLC.
  • Kinetic Analysis : Plot degradation rates to determine shelf-life and storage recommendations .

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